IRAK4i-2 -

IRAK4i-2

Catalog Number: EVT-10956938
CAS Number:
Molecular Formula: C24H27FN6O4
Molecular Weight: 482.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

IRAK4i-2 is derived from a series of chemical modifications aimed at enhancing the inhibitory activity against IRAK4. The compound belongs to the class of aminopyrimidin-4-one derivatives, which have been identified through high-throughput screening methods for their potential therapeutic applications in inflammatory diseases and cancer treatment .

Synthesis Analysis

Methods and Technical Details

The synthesis of IRAK4i-2 involves several key steps, starting from an aminopyrimidine hit identified through screening. The synthetic pathway typically includes:

  1. Formation of the Core Structure: The initial step involves the synthesis of a pyrimidin-4-one scaffold.
  2. Functional Group Modifications: Subsequent reactions modify functional groups to enhance potency and selectivity.
  3. Purification and Characterization: The final product is purified using chromatographic techniques and characterized by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of IRAK4i-2 can be represented by its chemical formula, which includes a pyrimidine ring substituted with various functional groups that contribute to its inhibitory activity against IRAK4. The key structural features include:

  • Pyrimidine Core: Provides the framework for kinase inhibition.
  • Substituents: Specific groups attached to the ring enhance binding affinity to the target enzyme.

Quantitative structure-activity relationship (QSAR) studies have shown that modifications at specific positions on the pyrimidine ring significantly affect biological activity, with optimal substitutions leading to improved IC50 values in enzymatic assays .

Chemical Reactions Analysis

Reactions and Technical Details

IRAK4i-2 undergoes specific interactions with its target enzyme, primarily through competitive inhibition. The compound binds to the ATP-binding site of IRAK4, preventing substrate phosphorylation. Key reactions include:

  1. Binding Affinity Studies: These are performed using surface plasmon resonance or similar techniques to measure how effectively IRAK4i-2 competes with ATP for binding.
  2. Enzymatic Assays: In vitro assays quantify the inhibitory potency (IC50) against IRAK4, with results showing high selectivity over other kinases .
Mechanism of Action

Process and Data

The mechanism of action for IRAK4i-2 involves competitive inhibition at the ATP-binding site of IRAK4. Upon binding, it prevents the phosphorylation of downstream signaling proteins involved in inflammatory responses. This inhibition disrupts the MyD88–IRAK4–NF-kB signaling pathway, which is crucial in mediating immune responses:

  1. Inhibition of Phosphorylation: By blocking ATP access, IRAK4i-2 effectively halts the phosphorylation cascade initiated by interleukin signaling.
  2. Downstream Effects: This leads to reduced activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), thereby modulating inflammation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

IRAK4i-2 exhibits distinct physical and chemical properties that are critical for its function:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents, facilitating its use in biological assays.
  • Stability: Shows stability under physiological conditions but requires careful handling to maintain efficacy.

Analytical methods such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability over time .

Applications

Scientific Uses

IRAK4i-2 has significant potential applications in both research and clinical settings:

  1. Therapeutic Development: As an inhibitor of IRAK4, it is being explored for treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
  2. Cancer Research: Given its role in modulating inflammatory pathways, IRAK4i-2 is also being investigated for its efficacy against cancers driven by aberrant immune signaling, particularly those with mutations in MYD88 that activate IRAK4 signaling .
  3. Drug Discovery: The compound serves as a lead structure for further optimization in drug development programs targeting similar inflammatory pathways.
Introduction to Interleukin-1 Receptor-Associated Kinase 4 as a Therapeutic Target

Biological Significance of Interleukin-1 Receptor-Associated Kinase 4 in Innate Immunity

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a master regulatory kinase that occupies a central position in mediating inflammatory responses downstream of Toll-like receptors (TLRs) and Interleukin-1 receptor (IL-1R) family members. Upon ligand binding, these receptors recruit the adaptor protein myeloid differentiation primary response 88 (MyD88), initiating assembly of the "myddosome" signaling complex. Within this complex, IRAK4 serves as the primary activator kinase with a stoichiometry of 4 MyD88 molecules to 4 IRAK4 molecules [1] [6]. Structural analyses reveal that IRAK4 dimers undergo asymmetric trans-autophosphorylation, enabling recruitment and activation of downstream kinases IRAK1 and IRAK2 [1] [6].

Role in Toll-Like Receptor/Interleukin-1 Receptor Signaling Pathways

The hierarchical assembly of the myddosome represents the critical first step in canonical innate immune signaling. Activated IRAK4 phosphorylates IRAK1, triggering its dissociation from the complex and subsequent interaction with tumor necrosis factor receptor-associated factor 6 (TRAF6) [1] [2]. This IRAK1-TRAF6 interaction initiates lysine 63-linked polyubiquitination events essential for signal propagation. Notably, IRAK4 also exhibits kinase-independent scaffolding functions: Its structural presence facilitates allosteric activation of IRAK1 and stabilizes the myddosome architecture even when catalytic activity is inhibited [1] [3]. This dual functionality (kinase and scaffold) underscores IRAK4's non-redundant role in signal transduction.

Table 1: Core Components of the Human Myddosome Complex

ComponentFunctionActivation Mechanism
Myeloid differentiation primary response 88Scaffold adaptor proteinRecruited via TIR domain interactions
Interleukin-1 Receptor-Associated Kinase 4Primary activator kinaseAutophosphorylation upon myddosome incorporation
Interleukin-1 Receptor-Associated Kinase 1Signal propagator; recruits tumor necrosis factor receptor-associated factor 6Phosphorylated by Interleukin-1 Receptor-Associated Kinase 4
Interleukin-1 Receptor-Associated Kinase 2Sustained signaling kinaseActivated by Interleukin-1 Receptor-Associated Kinase 4; autophosphorylates

Regulation of Nuclear Factor Kappa B and Mitogen-Activated Protein Kinase Inflammatory Cascades

IRAK4-mediated phosphorylation events directly activate two major inflammatory pathways: The nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades. Phosphorylated IRAK1 activates TRAF6, which catalyzes transforming growth factor beta-activated kinase 1 (TAK1) activation. TAK1 then phosphorylates inhibitors of nuclear factor kappa B kinase (IKK) complex components and MAPK kinases, leading to nuclear factor kappa B (NF-κB) nuclear translocation and activator protein 1 (AP-1) transcription factor activation [2] [6]. This results in transcriptional upregulation of pro-inflammatory cytokines (tumor necrosis factor alpha, interleukin-6, interleukin-1 beta), chemokines, and adhesion molecules. Additionally, IRAK4 kinase activity is indispensable for nucleotide-binding oligomerization domain-like receptor family pyrin domain containing 3 (NLRP3) inflammasome assembly and caspase-1 activation, linking it to pyroptotic cell death and interleukin-1 beta maturation [1].

Interleukin-1 Receptor-Associated Kinase 4 Dysregulation in Disease Pathogenesis

Autoimmune and Inflammatory Disorders

Constitutive activation of Interleukin-1 Receptor-Associated Kinase 4-dependent signaling drives pathological inflammation in autoimmune conditions. In rheumatoid arthritis, sustained Toll-like receptor stimulation in synovial macrophages elevates Interleukin-1 Receptor-Associated Kinase 4 phosphorylation, amplifying production of interleukin-6, tumor necrosis factor alpha, and matrix metalloproteinases that perpetuate joint destruction [4] [7]. Similarly, systemic lupus erythematosus patients exhibit hyperactive endosomal Toll-like receptors (TLR7/9) in plasmacytoid dendritic cells, leading to uncontrolled type I interferon production via Interleukin-1 Receptor-Associated Kinase 4-dependent pathways [4] [10]. Gain-of-function mutations in MyD88 (e.g., L265P in Waldenström macroglobulinemia) cause ligand-independent myddosome oligomerization, resulting in chronic Interleukin-1 Receptor-Associated Kinase 4 activation and NF-κB-driven inflammation [2] [3].

Oncogenic Implications in Hematologic Malignancies

Dysregulated Interleukin-1 Receptor-Associated Kinase 4 signaling is oncogenic in hematologic cancers through multiple mechanisms. MyD88 L265P mutations occur in >90% of Waldenström macroglobulinemia and 39% of activated B-cell diffuse large B-cell lymphoma cases, causing Bruton tyrosine kinase and NF-κB hyperactivation [2] [3]. In myelodysplastic syndromes and acute myeloid leukemia, mutations in spliceosome components (U2 small nuclear RNA auxiliary factor 1, splicing factor 3b subunit 1) generate truncated, hyperactive Interleukin-1 Receptor-Associated Kinase 4 isoforms that evade regulatory mechanisms [1] [2]. These oncogenic isoforms exhibit constitutive kinase activity and drive pro-survival signaling independently of upstream receptors. Furthermore, interleukin-1 receptor accessory protein overexpression on leukemic stem cells potentiates Interleukin-1 Receptor-Associated Kinase 4 signaling, promoting clonal expansion and chemotherapy resistance [2].

Table 2: Disease Associations of Dysregulated Interleukin-1 Receptor-Associated Kinase 4 Signaling

Disease CategorySpecific DisordersMolecular Mechanism
Autoimmune/InflammatoryRheumatoid ArthritisChronic Toll-like receptor activation in synovium → Interleukin-1 Receptor-Associated Kinase 4 hyperphosphorylation
Systemic Lupus ErythematosusEndosomal Toll-like receptor 7/9 overactivation → Uncontrolled interferon production
Hematologic MalignanciesWaldenström MacroglobulinemiaMyD88 L265P mutation → Ligand-independent myddosome assembly
Activated B-cell Diffuse Large B-Cell LymphomaMyD88 L265P mutation → Constitutive Bruton tyrosine kinase/NF-κB activation
Myelodysplastic Syndromes/Acute Myeloid LeukemiaSpliceosome mutations → Truncated oncogenic Interleukin-1 Receptor-Associated Kinase 4 isoforms

Rationale for Interleukin-1 Receptor-Associated Kinase 4 Inhibitor Development

Limitations of Current Anti-Inflammatory Therapies

Conventional immunosuppressants (corticosteroids, tumor necrosis factor inhibitors) exhibit significant drawbacks: They broadly suppress adaptive immunity, increasing infection and malignancy risks without targeting upstream signaling drivers [4] [7]. Kinase inhibitors targeting downstream effectors (Janus kinase inhibitors) show partial efficacy but face compensatory pathway activation. Crucially, these agents fail to address the scaffolding functions of Interleukin-1 Receptor-Associated Kinase 4, which maintains pro-survival signaling even when kinase activity is blocked. For example, selective Interleukin-1 Receptor-Associated Kinase 4 kinase inhibitors (e.g., PF-06650833) reduce inflammation but show modest single-agent activity in MyD88-mutant lymphomas due to persistent myddosome stability and nuclear factor kappa B activation [3] [9].

Pharmacological Validation of Interleukin-1 Receptor-Associated Kinase 4 Inhibition

Genetic and pharmacological studies robustly validate Interleukin-1 Receptor-Associated Kinase 4 inhibition. IRAK4-knockout mice exhibit complete ablation of inflammatory responses to interleukin-1, interleukin-18, and Toll-like receptor agonists (except Toll-like receptor 3) [4] [6]. Humans with inherited Interleukin-1 Receptor-Associated Kinase 4 deficiency display specific susceptibility only to pyogenic bacteria, demonstrating the pathway's dispensability in adulthood [4] [9]. Proteolysis-targeting chimeras (PROTACs) that degrade Interleukin-1 Receptor-Associated Kinase 4 (e.g., compound 9 from [3]) outperform kinase inhibitors by ablating both catalytic and scaffolding functions. In diffuse large B-cell lymphoma models, Interleukin-1 Receptor-Associated Kinase 4 degraders suppress cell viability (IC50 <1 μM) and inhibit phospho-NF-κB more potently than catalytic inhibitors [3]. Similarly, the clinical-stage inhibitor emavusertib (CA-4948) exhibits synergy with FMS-like tyrosine kinase 3 or Bruton tyrosine kinase inhibitors in acute myeloid leukemia models by co-targeting parallel survival pathways [2].

Table 3: Pharmacological Strategies for Targeting Interleukin-1 Receptor-Associated Kinase 4

Therapeutic ApproachMechanistic AdvantageRepresentative AgentsKey Evidence
Catalytic InhibitorsBlock kinase-dependent phosphorylation eventsPF-06650833, BAY1834845, BIO-8169Reduce inflammation in arthritis models; Phase II clinical trials
Dual Kinase/Scaffold DegradersEliminate structural and enzymatic functionsPROTAC compound 9, KT-474Superior suppression of NF-κB vs. inhibitors in lymphoma models
Combination TherapiesOvercome compensatory signaling and adaptive resistanceEmavusertib + FMS-like tyrosine kinase 3/Bruton tyrosine kinase inhibitorsSynergistic killing of myelodysplastic syndromes/acute myeloid leukemia cells

The compelling target validation and limitations of existing therapies underscore the need for advanced Interleukin-1 Receptor-Associated Kinase 4-targeted agents like IRAK4 inhibitor-2, which aim to overcome the functional redundancies and resistance mechanisms that challenge conventional approaches [3] [9].

Properties

Product Name

IRAK4i-2

IUPAC Name

N-[2-(2-fluoro-3-hydroxy-3-methylbutyl)-6-morpholin-4-yl-1-oxo-3H-isoindol-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C24H27FN6O4

Molecular Weight

482.5 g/mol

InChI

InChI=1S/C24H27FN6O4/c1-24(2,34)20(25)14-30-13-15-10-18(19(11-16(15)23(30)33)29-6-8-35-9-7-29)28-22(32)17-12-27-31-5-3-4-26-21(17)31/h3-5,10-12,20,34H,6-9,13-14H2,1-2H3,(H,28,32)

InChI Key

AUYCSWFYKYVCLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CN1CC2=CC(=C(C=C2C1=O)N3CCOCC3)NC(=O)C4=C5N=CC=CN5N=C4)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.